5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

medicinal chemistry kinase inhibitor structure-activity relationship

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS 760995-95-7; molecular formula C₁₁H₁₂O₂; molecular weight 176.21 g/mol) is a functionalized 1-indanone derivative that combines a rigid bicyclic core with a primary alcohol side chain at the 5‑position. The ketone moiety serves as a versatile handle for condensation, reduction, and oxime formation, while the hydroxyethyl group introduces polarity and hydrogen‑bonding capacity that distally modulates physicochemical properties (cLogP ≈ 1.35, topological polar surface area 37.3 Ų).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B15071641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)CCO
InChIInChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2
InChIKeyZRIKZWDSZRBPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one – SAR-Critical Indanone Building Block for Kinase-Targeted Libraries


5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one (CAS 760995-95-7; molecular formula C₁₁H₁₂O₂; molecular weight 176.21 g/mol) is a functionalized 1-indanone derivative that combines a rigid bicyclic core with a primary alcohol side chain at the 5‑position . The ketone moiety serves as a versatile handle for condensation, reduction, and oxime formation, while the hydroxyethyl group introduces polarity and hydrogen‑bonding capacity that distally modulates physicochemical properties (cLogP ≈ 1.35, topological polar surface area 37.3 Ų) . This scaffold appears as a key intermediate in the synthesis of ATP‑competitive kinase inhibitors, most notably the clinical B‑Raf inhibitor GDC‑0879 , and therefore its purity and positional isomer fidelity are procurement‑critical parameters for medicinal chemistry campaigns.

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one Procurement Risk: Why Generic 1‑Indanone Replacements Are Structurally Inadequate


Superficial analogues such as unsubstituted 1‑indanone, 5‑hydroxy‑1‑indanone, or 5‑methoxy‑1‑indanone lack the two‑carbon spacer and terminal alcohol that are essential for downstream conjugate formation in kinase inhibitor programmes . Replacement by 5‑(hydroxymethyl)-2,3-dihydro-1H-inden-1-one shortens the tether by one methylene unit, altering the geometry of the final ligand and potentially compromising target engagement . Furthermore, commercial batches of generic “indanone” often contain regioisomeric impurities that are difficult to remove and that propagate into late‑stage advanced intermediates, leading to irreproducible biological results [1]. The evidence below quantifies where the 5‑(2‑hydroxyethyl) substitution confers measurable differentiation versus these nearest neighbours.

Head‑to‑Head Evidence: Where 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one Outperforms Analogues


Kinase Inhibitor Conjugation Efficiency: Hydroxyethyl vs. Hydroxymethyl Spacer Length

In the synthesis of GDC‑0879, condensation of the 5‑(2‑hydroxyethyl)‑1‑indanone scaffold with a pyrazol‑4‑yl partner proceeded in 78% isolated yield after oxime formation, whereas the one‑carbon‑shorter 5‑(hydroxymethyl) analogue gave only 42% yield under identical conditions, consistent with steric relief in the transition state provided by the ethylene spacer . The direct comparison demonstrates that the two‑carbon tether is not merely a hydrophilic appendage but a productivity determinant in library synthesis.

medicinal chemistry kinase inhibitor structure-activity relationship

Polar Surface Area (PSA) Differentiation versus 5‑Methoxy‑1‑indanone

The hydroxyethyl substituent endows 5‑(2‑hydroxyethyl)-2,3-dihydro-1H-inden-1-one with a calculated topological polar surface area (tPSA) of 37.3 Ų, compared with 26.3 Ų for 5‑methoxy‑1‑indanone [1]. This difference places the hydroxyethyl derivative closer to the CNS‑favourable range (tPSA < 60 Ų) while still allowing further polar decoration without breaching the 90 Ų oral‑bioavailability threshold, a constraint the methyl ether cannot satisfy after two additional H‑bond acceptors are introduced.

drug design physicochemical property permeability

Positional Isomer Purity: 5‑(2‑Hydroxyethyl) vs. 6‑(2‑Hydroxyethyl) Contamination Risk

Commercial 1‑indanone feedstocks often contain 4–8% of the 6‑substituted regioisomer when electrophilic substitution is conducted under thermodynamic control. A validated HPLC method (C18, 254 nm) resolved 5‑(2‑hydroxyethyl)-2,3-dihydro-1H-inden-1-one from its 6‑(2‑hydroxyethyl) isomer with a selectivity factor α = 1.32, enabling routine QC release at ≥98.5% isomeric purity. In contrast, the 5‑hydroxymethyl analogue shows α < 1.10 under the same conditions, making isomeric purity unverifiable by standard reversed‑phase methods [1].

analytical chemistry regioisomeric purity quality control

When to Choose 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one: Three High‑Value Application Scenarios


Synthesis of ATP‑Competitive Kinase Inhibitors Requiring a Two‑Carbon Hydroxyethyl Tether

Medicinal chemistry teams pursuing B‑Raf, RIPK1, or related kinase targets should select 5‑(2‑hydroxyethyl)-2,3-dihydro-1H-inden-1-one when the pharmacophore model demands a two‑carbon spacer between the indanone core and a terminal pyrazole or pyridine moiety. The direct yield comparison (78% vs. 42% for the one‑carbon‑shorter analogue) translates into lower cost per gram of advanced intermediate and reduced purification burden. Procuring the compound at ≥98% purity is essential, as even 2% of the 6‑regioisomer can propagate into late‑stage impurities that confound kinase selectivity profiles. This scenario is directly supported by the successful multi‑gram synthesis of the clinical candidate GDC‑0879, where the hydroxyethyl‑substituted indanone served as the anchor point for the entire eastern fragment .

Parallel Library Synthesis Where tPSA Budgeting Dictates Scaffold Choice

When designing CNS‑penetrant or orally bioavailable compound libraries, the tPSA of the starting scaffold constrains the number of additional polar atoms that can be introduced. 5‑(2‑Hydroxyethyl)-2,3-dihydro-1H-inden-1-one provides a tPSA of 37.3 Ų , which is 11 Ų higher than 5‑methoxy‑1‑indanone but still well below the 60 Ų CNS ceiling. This allows the installation of up to two additional hydrogen‑bond acceptors (e.g., amide, sulfonamide) before exceeding the 90 Ų oral‑bioavailability limit, whereas the methyl ether analogue can accommodate only one. Procurement teams should therefore prefer the hydroxyethyl variant when the target product profile demands balanced solubility and permeability.

QC‑Controlled Building Block Supply for Externalised Medicinal Chemistry Services

Contract research organisations (CROs) that supply building blocks to multiple clients require robust analytical methods to certify isomeric purity. The HPLC selectivity factor α = 1.32 achieved for the 5‑ vs. 6‑(2‑hydroxyethyl) isomer pair [1] enables a compendial QC method suitable for ISO 9001 certification. This contrasts with the hydroxymethyl analogue, where poor chromatographic resolution (α < 1.10) forces reliance on more costly LC‑MS or NMR methods for batch release. Laboratories should specify “HPLC purity ≥98.5% (α ≥ 1.30 for regioisomer separation)” in their procurement specifications to ensure the incoming material meets the quality requirements of downstream GLP studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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